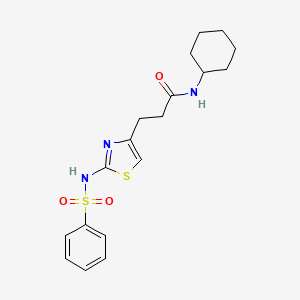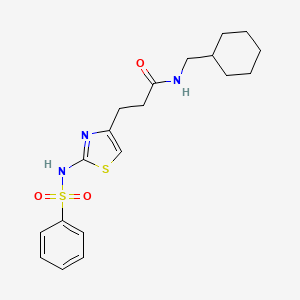
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a cyclohexylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine.
Attachment of the Cyclohexylpropanamide Moiety: This step involves the reaction of the thiazole derivative with cyclohexylamine and a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetic acid
- 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide
- 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylpropanamide moiety, in particular, may enhance its binding affinity and selectivity for certain biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(19-14-7-3-1-4-8-14)12-11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRAEVGWHPAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6556384.png)
![ethyl 2-{1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6556393.png)
![1-[(4-fluorophenyl)methyl]-N-(3-methyl-1,2-oxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6556399.png)
![3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6556404.png)
![N-(5-acetamido-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6556407.png)
![3-chloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B6556415.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6556432.png)
![N-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B6556440.png)
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6556446.png)
![N-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B6556449.png)
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B6556457.png)

![methyl 1-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate](/img/structure/B6556479.png)
![4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B6556487.png)
